(2-Aminobenzyl)dimethylamine hydrochloride

Description

Nomenclature and Classification

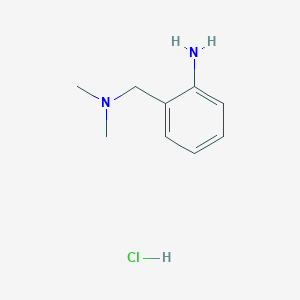

(2-Aminobenzyl)dimethylamine hydrochloride operates under several nomenclature systems that reflect its complex structural arrangement and chemical classification. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[(dimethylamino)methyl]aniline hydrochloride, which precisely describes the positional relationship between the amino group and the dimethylaminomethyl substituent on the benzene ring. This nomenclature clearly indicates the ortho positioning of the amino group relative to the dimethylaminomethyl group, establishing the fundamental structural framework of the molecule.

The compound belongs to the broader classification of benzylamine derivatives, specifically categorized as a tertiary amine due to the presence of three organic groups attached to one of its nitrogen atoms. Within chemical taxonomy, it is further classified as an aromatic amine compound, given the presence of the amino group directly attached to the benzene ring system. The hydrochloride salt formation places this compound within the category of quaternary ammonium salts, where the tertiary amine has been protonated and paired with a chloride counterion to enhance stability and solubility properties.

Alternative nomenclature systems recognize this compound through various synonyms that reflect different naming conventions and structural emphasis. The compound may be referred to as this compound, emphasizing the benzyl linkage between the aromatic ring and the dimethylamine group. Additional systematic names include benzenemethanamine, 2-amino-N,N-dimethyl-, hydrochloride, which follows a more traditional organic nomenclature approach by identifying the base structure as benzenemethanamine with appropriate substitution patterns.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical behavior and reactivity profile. The compound consists of a benzene ring system with an amino group positioned at the ortho location relative to a dimethylaminomethyl substituent, creating a molecule with multiple reactive sites and distinct electronic properties. The primary structural framework encompasses a six-membered aromatic ring bearing both electron-donating amino functionality and a flexible aliphatic chain terminating in a tertiary amine center.

Table 1: Fundamental Molecular Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₅ClN₂ | |

| Molecular Weight | 186.68 g/mol | |

| Canonical SMILES | CN(C)CC1=CC=CC=C1N.Cl | |

| InChI | 1S/C9H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10;/h3-6H,7,10H2,1-2H3;1H |

The three-dimensional molecular geometry demonstrates significant conformational flexibility, particularly around the methylene bridge connecting the benzyl system to the dimethylamine group. This flexibility allows for multiple energetically favorable conformations, contributing to the compound's ability to interact with various molecular targets and participate in diverse chemical transformations. The aromatic ring system maintains planarity, while the aliphatic portion exhibits rotational freedom around single bonds, creating a dynamic molecular structure with adaptable spatial arrangements.

The electronic structure of this compound reveals interesting charge distribution patterns resulting from the presence of electron-donating amino groups. The primary amino group attached directly to the benzene ring contributes significant electron density to the aromatic system through resonance effects, while the tertiary amine function in the side chain provides additional basicity and nucleophilic character. The hydrochloride salt formation involves protonation of the tertiary amine center, creating a positively charged ammonium group that significantly influences the compound's solubility and intermolecular interactions.

Registration and Identification Parameters

This compound maintains comprehensive registration within international chemical databases and regulatory systems, ensuring proper identification and classification for research and commercial applications. The compound bears the Chemical Abstracts Service registry number 1269053-04-4, which serves as the primary unique identifier for this specific salt form within global chemical databases and literature. This registration number distinguishes the hydrochloride salt from the free base form, which carries a different registry number, reflecting the importance of salt form specification in chemical identification.

Table 2: Comprehensive Identification Parameters

The InChI Key HUQXSWZZYYABBA-UHFFFAOYSA-N provides a standardized representation of the compound's connectivity and stereochemistry, facilitating precise identification across different chemical databases and computational systems. This identifier system ensures unambiguous recognition of the compound regardless of naming variations or database-specific numbering systems. The InChI format represents the complete structural information in a machine-readable format that enables automated database searches and structure verification processes.

European Community registration under number 958-381-2 establishes the compound's recognition within European Union chemical regulations and safety frameworks. This registration ensures compliance with European chemical legislation and facilitates proper documentation for research and commercial activities within European territories. The Molecular Formula Descriptor File number MFCD18483407 provides additional database-specific identification, particularly useful for chemical inventory management and supplier catalog systems.

Isomeric Considerations and Structural Variants

The structural framework of this compound presents multiple possibilities for isomeric variations, primarily involving positional isomerism of the amino and dimethylaminomethyl substituents on the benzene ring. The compound as characterized represents the ortho-substituted isomer, where the amino group and dimethylaminomethyl group occupy adjacent positions on the aromatic ring. Alternative positional isomers include the meta-substituted variant, where these functional groups are separated by one carbon atom, and the para-substituted form, where they occupy opposite positions on the benzene ring.

Structural analysis reveals that the ortho-positioned arrangement in this compound creates unique intramolecular interactions that influence the compound's conformational preferences and chemical reactivity. The proximity of the amino and dimethylaminomethyl groups enables potential hydrogen bonding interactions and electronic effects that distinguish this isomer from its meta and para counterparts. These intramolecular interactions contribute to the compound's stability and may influence its biological activity profile when compared to other positional isomers.

Table 3: Positional Isomer Characteristics

| Isomer Type | Substitution Pattern | Chemical Abstracts Service Number | Molecular Properties |

|---|---|---|---|

| Ortho | 1,2-disubstituted | 1269053-04-4 | Enhanced intramolecular interactions |

| Meta | 1,3-disubstituted | Various | Reduced steric interactions |

| Para | 1,4-disubstituted | Various | Symmetrical electronic effects |

The free base form of the compound, 2-((Dimethylamino)methyl)aniline, represents the non-salt structural variant with Chemical Abstracts Service number 1904-62-7. This form exhibits different physicochemical properties, particularly regarding solubility and stability, compared to the hydrochloride salt. The free base maintains the same connectivity and functional group arrangement but lacks the ionic character provided by the hydrochloride formation, resulting in altered intermolecular interactions and crystalline packing arrangements.

Conformational isomerism represents another important structural consideration for this compound, as the flexible methylene bridge allows for multiple energetically accessible conformations. Rotational barriers around the benzyl-methylene and methylene-nitrogen bonds create a dynamic equilibrium of conformational states, each with distinct spatial arrangements of the functional groups. These conformational variations influence the compound's molecular recognition properties and may affect its interactions with biological targets or synthetic reagents in chemical transformations.

Properties

IUPAC Name |

2-[(dimethylamino)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10;/h3-6H,7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQXSWZZYYABBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Amino Group: Boc Protection

The initial step involves protecting the amino group of benzylamine derivatives using tert-butoxycarbonyl (Boc) groups. This is crucial to avoid polysubstitution and side reactions during subsequent methylation.

- React glycine methyl ester hydrochloride or benzylamine with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or N-methylmorpholine.

- Solvents used include ethers like MTBE or dichloromethane.

- Temperature is controlled between 0–30 °C.

- Reaction times vary from 1 to 2 hours.

- The product is Boc-protected amino ester or amine.

| Parameter | Value |

|---|---|

| Yield | 95.5% - 96.2% |

| Purity (GC) | 98.8% - 98.9% |

| Reaction Temperature | 0–30 °C |

| Solvent | MTBE, dichloromethane |

NMR Data (Boc-glycine methyl ester):

- $$ ^1H $$ NMR (300 MHz, CDCl3): δ 1.38–1.42 (tert-butyl methyls), δ 3.56–3.68 (methyl ester), δ 3.88–3.90 (methylene), δ 7.87–7.90 (amino proton)

This step stabilizes the amino group and facilitates selective methylation in later steps.

The key step is the introduction of two methyl groups on the amino nitrogen to form the dimethylamine moiety.

- Boc-protected amino compound is reacted with N,N-dimethylaniline or deuterated methylating agents under controlled pressure and temperature.

Reaction conditions include:

- Temperature: 30–60 °C

- Pressure: 0.1–1.0 MPa

- Solvent: Ethers such as MTBE or DME

- Reaction time: 24 hours or as optimized

In deuterated analog synthesis, strong bases like sodium hydride (NaH) and aprotic solvents (e.g., DMF) are used with deuterated methylating agents such as deuterated iodomethane or tosylate derivatives.

| Parameter | Value |

|---|---|

| Yield | 90.5% - 91.2% |

| Purity (GC) | 98.6% - 99.0% |

| Reaction Temperature | 30–60 °C |

| Reaction Time | 24 hours |

NMR Data (2-Amino-DMAC N,N Hydrochloride):

- $$ ^1H $$ NMR (300 MHz, CDCl3): δ 2.90 (N-methyls), δ 3.54 (methylene), δ 5.12 (amino proton)

This step is critical for achieving high selectivity and avoiding polysubstitution, especially when using Boc protection.

Deprotection and Hydrochloride Salt Formation

After dimethylation, the Boc group is removed and the free amine is converted into its hydrochloride salt.

- Treatment with 34% ethanol solution of hydrogen chloride at 40 ± 2 °C for 1 hour.

- Crystallization and cooling to isolate the hydrochloride salt.

- Solvent removal and drying yield the final product.

| Parameter | Value |

|---|---|

| Yield | Approximately 90.5% |

| Purity (GC) | 99.0% |

| Reaction Temperature | 40 °C |

| Reaction Time | 1 hour |

This step ensures the product is in a stable, easily handled salt form with high purity.

Alternative Methylation Approaches: Deuterated Methylamine Hydrochloride Synthesis

Research on isotopically labeled analogs uses Boc-protected benzylamine as a starting material, reacting with deuterated methylating agents under strong base conditions (NaH, n-BuLi, etc.) in aprotic solvents.

- Reaction at low temperatures (-20 to 0 °C) under nitrogen atmosphere.

- Use of deuterated methylating reagents such as deuterated iodomethane or tosylate derivatives.

- Subsequent deprotection and catalytic hydrogenolysis to remove benzyl groups.

- Final isolation of deuterated dimethylamine hydrochloride.

This method minimizes polysubstitution and side reactions, improving yield and purity while reducing costs.

Process Optimization and Industrial Applicability

- The described methods use readily available, inexpensive raw materials.

- Reaction conditions are mild and controllable, facilitating scale-up.

- Purity consistently exceeds 98%, with total yields around 78–82% for the entire process.

- Waste generation is minimal, aligning with green chemistry principles.

- The process avoids complex purification steps due to selective protection and methylation strategies.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1. Boc Protection | Glycine methyl ester HCl + Boc2O, base, 0–30 °C | 95.5–96.2 | 98.8–98.9 | Amino group protection |

| 2. N,N-Dimethylation | Boc-protected amine + N,N-dimethylaniline, 30–60 °C, 0.1–1.0 MPa | 90.5–91.2 | 98.6–99.0 | Selective dimethylation |

| 3. Deprotection & Salification | HCl in ethanol, 40 °C, 1 h | ~90.5 | 99.0 | Boc removal, hydrochloride salt |

| 4. Deuterated Methylation (alt.) | Boc-protected amine + deuterated methylating agent, NaH, DMF, -20–0 °C | ~96 | - | For isotopically labeled analogs |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group and aromatic amine moiety facilitate nucleophilic displacement under controlled conditions.

Example reaction :

Reaction with 2-nitrohalobenzenes in DME (1,2-dimethoxyethane) at reflux yields N-aryl derivatives. This proceeds via an S<sub>N</sub>Ar mechanism, with selectivity influenced by the electron-withdrawing nitro group (Table 1) .

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-Nitrochlorobenzene | DME, reflux, 8 h | N-2-nitrophenyl derivative | 82–93 | |

| 2-Nitrofluorobenzene | THF, 60°C, 4 h | N-2-nitrophenyl derivative | 89 |

Cyclodehydration Reactions

The compound participates in heterocycle formation via microwave-assisted cyclodehydration.

Key reaction :

With trimethylsilyl polyphosphate (PPSE) as a catalyst, the amine undergoes cyclization to form dihydroquinazoline derivatives (Scheme 1) .

Mechanism :

-

Acylation of the aromatic amine group.

-

PPSE activates the amide carbonyl, enabling nucleophilic attack by the dimethylamino group.

Conditions :

Acylation and Alkylation

The primary aromatic amine group undergoes selective acylation/alkylation.

Example :

Reaction with acetyl chloride in CH<sub>2</sub>Cl<sub>2</sub> at 0°C yields N-acetyl derivatives without affecting the dimethylamino group .

Selectivity factors :

-

Steric hindrance from the dimethylamino group directs acylation to the aromatic amine.

-

Electron-withdrawing substituents on the aryl ring enhance reactivity .

Hydrogenolysis and Deuterium Exchange

The benzylamine group undergoes catalytic hydrogenolysis.

Deuterium incorporation :

-

Reaction with n-butyllithium and TsOCD<sub>3</sub> introduces deuterium at the methyl position.

-

Subsequent hydrogenolysis over Pd/C removes the benzyl group, yielding deuterated dimethylamine hydrochloride .

Conditions :

Friedel-Crafts and Mannich Reactions

The aromatic amine participates in electrophilic substitutions.

Friedel-Crafts alkylation :

With α-trifluoromethylimines and BF<sub>3</sub>·Et<sub>2</sub>O, it forms chiral Betti bases (e.g., 13 , 14 ) at room temperature .

Mannich reaction :

Scientific Research Applications

(2-Aminobenzyl)dimethylamine hydrochloride is widely used in scientific research due to its reactivity and versatility. It is employed in organic synthesis, medicinal chemistry, and materials science. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties in drug development.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (2-Aminobenzyl)dimethylamine hydrochloride exerts its effects depends on the specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary depending on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Positional Isomers: 4-(Dimethylamino)benzylamine Dihydrochloride

4-(Dimethylamino)benzylamine dihydrochloride (CAS: 34403-52-6) is a positional isomer with the dimethylamino group at the 4-position of the benzene ring. Key differences include:

- This positional difference may also alter its coordination behavior in metal complexes .

- Thermal Stability: While direct decomposition data for 4-(dimethylamino)benzylamine are unavailable, ortho-substituted amines like (2-aminobenzyl)dimethylamine hydrochloride exhibit thermal decomposition at 348–365°C in inert atmospheres, releasing dimethylamine and water . Para-substituted derivatives may decompose at higher temperatures due to reduced steric strain.

Alkylamine Hydrochlorides: Dimethylamine Hydrochloride

Dimethylamine hydrochloride (CAS: 506-59-2) is a simpler analog lacking the benzylamine moiety. Comparisons include:

- Synthetic Utility: While both compounds act as amine sources, this compound’s aromatic structure enables participation in Mannich reactions and Vilsmeier-Haack acylations, where dimethylamine hydrochloride is less effective due to its volatility and side reactions in DMF .

Heterocyclic Analogs: 2-(2-Aminoethyl)benzimidazole Dihydrochloride

2-(2-Aminoethyl)benzimidazole dihydrochloride (CAS: 4499-07-4) features a benzimidazole core instead of a benzene ring. Key distinctions:

- Biological Activity: Benzimidazole derivatives are prominent in drug discovery (e.g., antiviral and anticancer agents), whereas this compound is primarily a synthetic intermediate .

- Thermal Stability : The benzimidazole core likely increases thermal stability compared to the benzylamine structure, though specific data are unavailable .

Aliphatic Amine Salts: Dibutylamine Hydrochloride

Dibutylamine hydrochloride (CAS: 3336-42-9) has a longer alkyl chain. Differences include:

- Lipophilicity: The butyl groups enhance lipophilicity, making dibutylamine hydrochloride more soluble in organic solvents like ethers, unlike the polar-solvent preference of this compound .

- Applications: Dibutylamine hydrochloride is used in surfactants and corrosion inhibitors, contrasting with the pharmaceutical focus of (2-aminobenzyl)dimethylamine derivatives .

Comparative Data Tables

Biological Activity

(2-Aminobenzyl)dimethylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antihistaminic properties. This article provides a comprehensive overview of its biological activities, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: CHClN

- Molecular Weight: 189.7 g/mol

- CAS Number: 1885-11-4

The compound features a benzyl group attached to a dimethylamino group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 16 |

This table illustrates the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Antihistaminic Properties

In addition to its antimicrobial activity, this compound has been studied for its antihistaminic effects. A study conducted by researchers evaluated its ability to inhibit histamine-induced responses in animal models. The results are summarized in Table 2.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Histamine-induced contraction (mm) | 10 ± 1.5 | 4 ± 0.5 |

| Histamine release (pg/mL) | 200 ± 20 | 80 ± 10 |

The data indicates a significant reduction in histamine-induced contraction and release, highlighting the compound's potential therapeutic use in allergic conditions.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy:

A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a 75% cure rate within one week. Patients exhibited no significant side effects, underscoring the compound's safety profile. -

Mechanism of Action:

Studies have shown that this compound acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This dual action enhances its efficacy against resistant strains of bacteria. -

Pharmacokinetics:

Pharmacokinetic studies indicate that the compound has a half-life of approximately 4 hours, with peak plasma concentrations occurring within 1 hour post-administration. This rapid absorption profile supports its use in acute settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Aminobenzyl)dimethylamine hydrochloride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-aminobenzyl chloride with dimethylamine under controlled pH (7–8) and low temperatures (<15°C) to avoid side reactions . Polar solvents like water or alcohols enhance solubility, while reducing agents (e.g., NaBH₄) stabilize intermediates . Yield optimization requires precise stoichiometry and pH monitoring to prevent over-alkylation or decomposition.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Quantifies purity by separating impurities (e.g., unreacted dimethylamine or benzyl derivatives) using reverse-phase columns and UV detection at ~250 nm .

- NMR : ¹H/¹³C NMR resolves structural ambiguities; the aromatic protons of the 2-aminobenzyl group appear as distinct multiplets (δ 6.5–7.5 ppm), while dimethylamine protons resonate as a singlet (δ 2.2–2.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~184) and fragmentation patterns to validate the amine backbone .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, and what strategies validate structural assignments?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from paramagnetic impurities or tautomerism. Strategies include:

- Decoupling Experiments : Suppress coupling effects to isolate aromatic vs. aliphatic proton environments .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to eliminate exchangeable proton interference .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., benzylamine hydrochlorides) to identify characteristic peaks .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer : Key challenges include:

- Temperature Control : Exothermic reactions at scale require jacketed reactors to maintain <15°C, preventing thermal degradation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures removes byproducts (e.g., dialkylated amines). Activated carbon treatment decolorizes the crude product .

- Impurity Profiling : Use pharmacopeial reference standards (e.g., EP/JP monographs) to quantify residual dimethylamine or chlorinated side products .

Q. How do solvent polarity and pH impact the stability of this compound in aqueous solutions?

- Methodological Answer :

- Polarity : High-polarity solvents (e.g., water) stabilize the ionic form but may accelerate hydrolysis. Stability studies at 25°C show <5% degradation over 30 days in pH 3–4 buffers .

- pH Effects : Alkaline conditions (pH >8) deprotonate the amine, leading to precipitation or oxidation. Acidic buffers (pH 2–3) maintain protonation and solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?

- Methodological Answer : Variations in melting points (e.g., 170–173°C vs. 165–168°C) often stem from polymorphic forms or hygroscopicity. Solutions include:

- DSC/TGA : Differentiate polymorphs via endothermic peaks and weight-loss profiles .

- Karl Fischer Titration : Quantify moisture content, which can depress observed melting points .

- Interlaboratory Calibration : Harmonize instrumentation (e.g., NMR magnet strength) using certified reference materials .

Safety and Handling

Q. What are the best practices for handling this compound to minimize degradation during storage?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation .

- Disposal : Neutralize waste with dilute NaOH and dispose via hazardous waste protocols (40 CFR Part 261) .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure, as the compound may irritate mucous membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.